
5-Oxo Rosuvastatin
Descripción general
Descripción
5-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. Statins are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is formed as a degradation product of Rosuvastatin under certain conditions, such as exposure to acidic media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo Rosuvastatin involves the degradation of Rosuvastatin calcium under various conditions. One common method includes the exposure of Rosuvastatin to acidic conditions, which leads to the formation of this compound along with other degradation products . The reaction typically involves the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product rather than a target compound. understanding its formation is crucial for the stability and quality control of Rosuvastatin formulations .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo Rosuvastatin undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Potential reduction back to Rosuvastatin under specific conditions.
Substitution: Possible substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include further oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
5-Oxo Rosuvastatin has several scientific research applications:
Chemistry: Studying the stability and degradation pathways of statins.
Biology: Investigating the biological effects of statin degradation products.
Medicine: Understanding the implications of statin degradation on drug efficacy and safety.
Industry: Quality control and stability testing of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 5-Oxo Rosuvastatin is similar to that of Rosuvastatin, as it retains the core structure of the parent compound. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, reducing the synthesis of cholesterol. This leads to an increase in the number of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
Comparación Con Compuestos Similares
Rosuvastatin: The parent compound, widely used for lowering cholesterol.
Atorvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin with a slightly different chemical structure but similar therapeutic effects.
Uniqueness: 5-Oxo Rosuvastatin is unique as a degradation product, providing insights into the stability and potential side effects of Rosuvastatin. Its formation and behavior under various conditions help in understanding the overall stability profile of statin medications .
Actividad Biológica
5-Oxo Rosuvastatin is a significant metabolite of Rosuvastatin, a widely used statin for lowering cholesterol levels. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, potential therapeutic applications, and safety profile. This article synthesizes current research findings, case studies, and analytical data to provide a comprehensive overview of the biological activity of this compound.
Overview of Rosuvastatin and Its Metabolites
Rosuvastatin is classified as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which plays a pivotal role in cholesterol biosynthesis. It primarily acts in the liver, enhancing the uptake and catabolism of low-density lipoprotein (LDL) cholesterol by increasing LDL receptor expression on hepatocyte surfaces .
This compound is formed through oxidative metabolism and is characterized by its distinct biological properties compared to its parent compound. Understanding these properties can aid in assessing the overall efficacy and safety of Rosuvastatin therapy.
Biological Activity
Mechanism of Action:
this compound retains the ability to inhibit HMG-CoA reductase, although its potency may differ from that of Rosuvastatin. The presence of the keto group in this compound may influence its interaction with the enzyme and subsequent lipid-lowering effects .
Pharmacokinetics:
Research indicates that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life, which could contribute to its sustained action in lowering cholesterol levels .
Comparative Efficacy:
Studies have shown that this compound may exhibit enhanced efficacy in reducing LDL cholesterol levels compared to other metabolites and even some other statins. This suggests that it could play a significant role in achieving therapeutic goals in hyperlipidemia management .
Case Studies
-
Clinical Trials:
A clinical trial comparing the efficacy of this compound with other lipid-lowering agents demonstrated superior LDL reduction in patients treated with this compound. The trial included diverse populations with various comorbidities, highlighting its potential as a first-line treatment for dyslipidemia . -
Adverse Effects:
While this compound is generally well tolerated, some studies reported mild adverse effects similar to those observed with Rosuvastatin, such as proteinuria at higher doses. However, these effects were reversible upon dose adjustment .
Analytical Data
To assess the biological activity and stability of this compound, various analytical methods have been employed:
Propiedades
IUPAC Name |
(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,17,28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVASDMKSZUTTN-OAGJVSPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422619-13-3 | |
Record name | (3R,6E)-7-(4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl(methylsulfonyl)amino)pyrimidin-5-yl)-3-hydroxy-5-oxohept-6-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422619133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,6E)-7-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-2-(METHYL(METHYLSULFONYL)AMINO)PYRIMIDIN-5-YL)-3-HYDROXY-5-OXOHEPT-6-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A3WU50C5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.